

Techniques for Measuring Neuraminidase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neuraminidase-IN-6

Cat. No.: B15144707

[Get Quote](#)

Introduction

Neuraminidase, also known as sialidase, is a critical enzyme for many pathogens, most notably the influenza virus.^{[1][2][3]} It functions by cleaving terminal sialic acid residues from glycoproteins, which is an essential step for the release of new virus particles from infected host cells.^{[3][4][5][6]} This role makes neuraminidase a prime target for antiviral drug development, with neuraminidase inhibitors (NAIs) being a major class of anti-influenza therapeutics.^{[1][6][7][8]}

Accurate and reliable measurement of neuraminidase activity is fundamental for screening potential inhibitors, studying enzyme kinetics, and monitoring for the emergence of drug-resistant viral strains.^{[9][10]} This document provides detailed application notes and protocols for various established methods to quantify neuraminidase activity, tailored for researchers, scientists, and drug development professionals. The techniques described are broadly applicable for the functional assessment of neuraminidase enzymes.

Application Notes: Assay Methodologies

Several methodologies are employed to measure neuraminidase activity, each with distinct principles, advantages, and limitations. The most common approaches are based on fluorometric, chemiluminescent, or colorimetric detection.

Fluorescence-Based Assays

- Principle: These assays are the most widely used and recommended for their balance of cost-effectiveness and sensitivity.[11][12] They typically utilize the substrate 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).[7][10][13] When neuraminidase cleaves the sialic acid group from MUNANA, the fluorescent product 4-methylumbelliferon (4-MU) is released.[7] The fluorescence intensity of 4-MU, measured at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm, is directly proportional to the enzyme's activity.[7]
- Advantages: Cost-effective, well-established, and suitable for high-throughput screening (HTS).[2][11][12] Data generated can be compared with a large body of existing literature. [14]
- Disadvantages: Lower sensitivity compared to chemiluminescent assays.[10][13][15] Some clinical isolates with low neuraminidase activity may be difficult to detect.[10][13]
- Commercial Kits: NA-Fluor™ Influenza Neuraminidase Assay Kit (Thermo Fisher Scientific). [14][16]

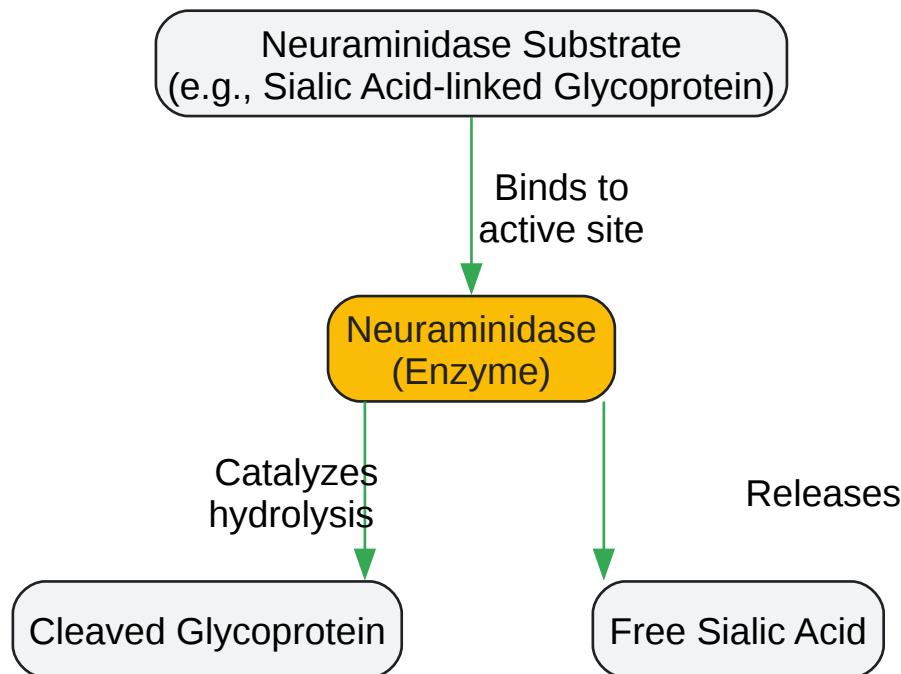
Chemiluminescence-Based Assays

- Principle: These assays offer the highest sensitivity for detecting neuraminidase activity.[10][13][17] They employ a 1,2-dioxetane derivative of sialic acid as a substrate (e.g., NA-Star® or NA-XTD™).[10][13] Enzymatic cleavage of the substrate produces an unstable intermediate that, upon the addition of an accelerator, rapidly decomposes and emits a sustained glow of light.[9][18] The light intensity is quantified using a luminometer and is proportional to the neuraminidase activity.
- Advantages: Extremely high sensitivity (up to 67-fold higher than fluorescent assays), making it ideal for samples with low enzyme concentrations.[10][13][17] Wide dynamic range, which can eliminate the need to pre-titer virus samples.[15][19]
- Disadvantages: Generally higher cost per assay compared to fluorescence-based methods. [20]
- Commercial Kits: NA-Star® and NA-XTD™ Influenza Neuraminidase Assay Kits (Thermo Fisher Scientific).[9][19][21] The NA-XTD™ is a newer generation with a longer-lasting signal, which eliminates the need for luminometers with injectors.[18][19][21]

Enzyme-Linked Lectin Assay (ELLA)

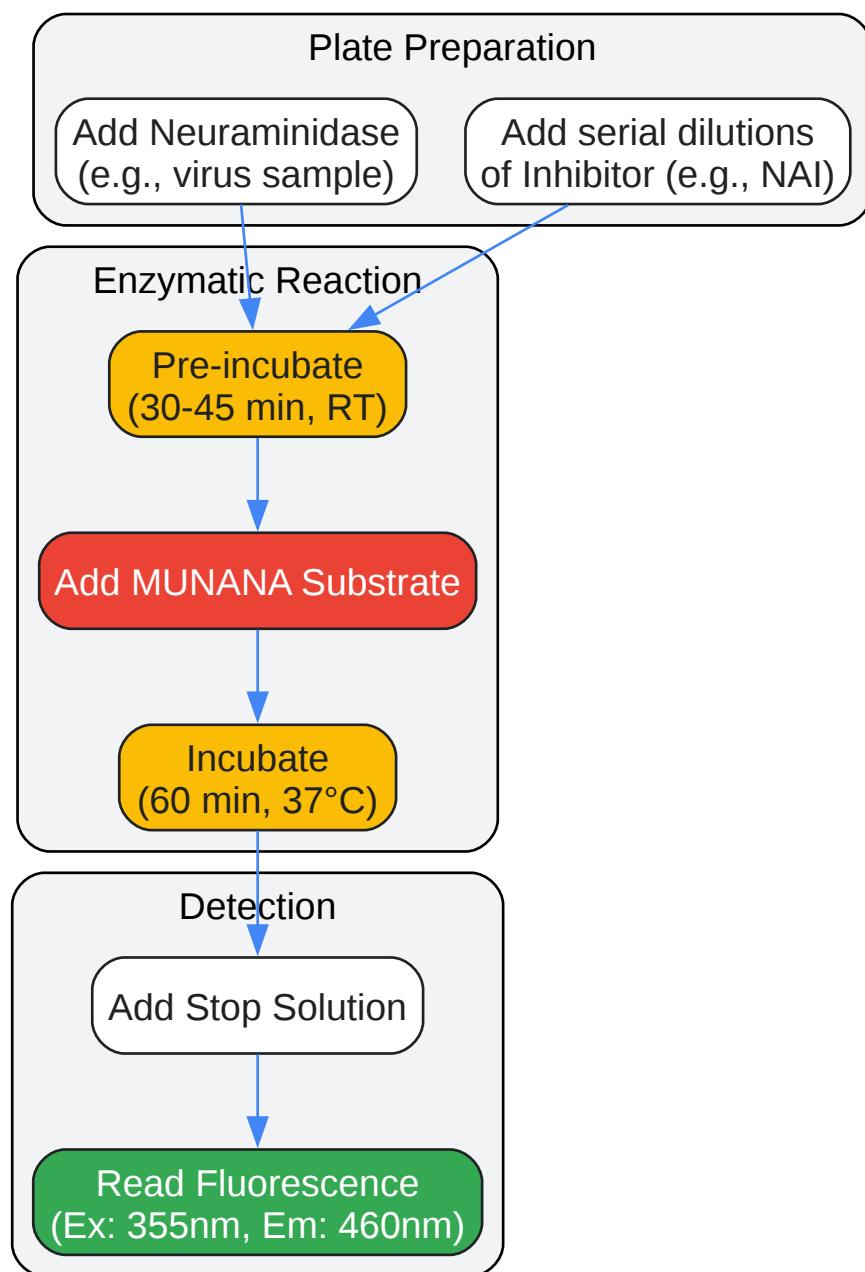
- Principle: ELLA is an indirect method for measuring neuraminidase activity, often used to quantify neuraminidase-inhibiting antibodies.[22][23] Microtiter plates are coated with a glycoprotein substrate, such as fetuin.[22][23] Neuraminidase in the sample cleaves terminal sialic acids from the fetuin, exposing the underlying galactose residues.[22][23] A horseradish peroxidase (HRP)-conjugated peanut agglutinin (PNA), a lectin that specifically binds to galactose, is then added.[22][23] Following the addition of a chromogenic HRP substrate, the resulting colorimetric signal is proportional to the amount of exposed galactose, and thus to the neuraminidase activity.[22][23]
- Advantages: Practical format for routine evaluation of antibody responses and does not require specialized fluorescent or chemiluminescent readers.[22][23]
- Disadvantages: An indirect assay that relies on a series of binding and enzymatic steps, which can introduce variability.

Colorimetric Assays

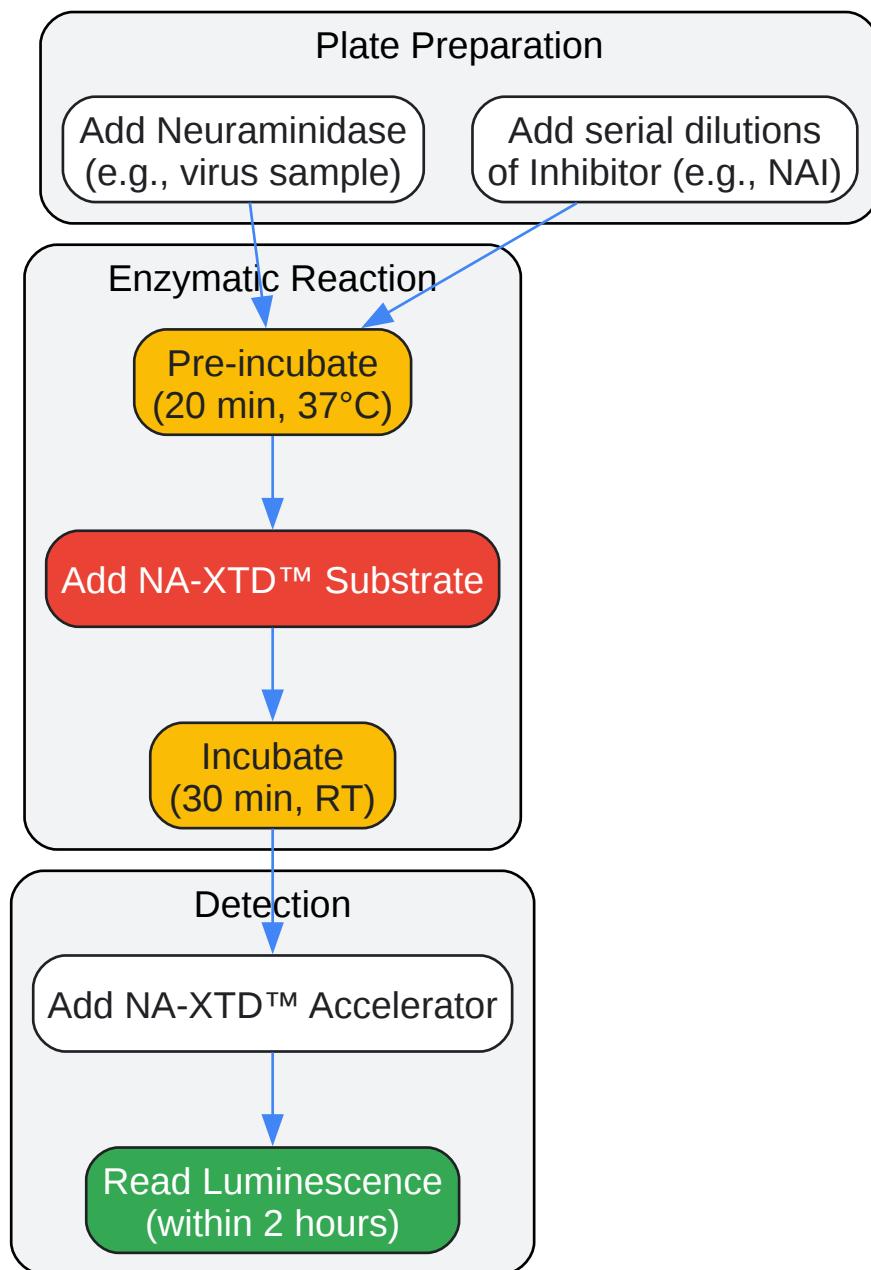

- Principle: These assays represent an older, yet still viable, method. One common approach involves the enzymatic release of sialic acid, which is then oxidized by periodate. The resulting product reacts with thiobarbituric acid to form a colored chromophore that can be measured with a spectrophotometer.[24]
- Advantages: Does not require specialized instrumentation beyond a standard plate reader.
- Disadvantages: Generally less sensitive and more complex than modern fluorescence or chemiluminescence assays.[12]

Data Presentation: Comparison of Assay Techniques

The following table summarizes key quantitative parameters for the primary neuraminidase assay methodologies.


Parameter	Fluorescence Assay (MUNANA)	Chemiluminescence Assay (NA-XTD™/NA-Star®)	Enzyme-Linked Lectin Assay (ELLA)
Principle	Direct enzymatic cleavage of a fluorogenic substrate.	Direct enzymatic cleavage of a chemiluminescent substrate.	Indirect detection via lectin binding to desialylated substrate.
Detection Limit	~200 pM of Neuraminidase[13]	~3 pM of Neuraminidase[13]	Dependent on antibody/enzyme concentration.
Dynamic Range	2-3 orders of magnitude[19]	3-4 orders of magnitude[17][19]	Variable, typically narrower.
Assay Time	~1.5 - 2.5 hours[7][20]	< 1.5 hours[9][15]	Longer, often requires overnight incubation. [23]
Throughput	High[2]	High[21]	Moderate
Instrumentation	Fluorescence Plate Reader[7]	Luminometer[9]	Absorbance Plate Reader[23]
Example IC50 (Zanamivir)	1.0 - 5.7 nM[13]	1.0 - 7.5 nM[13]	Not directly comparable.

Visualizations



[Click to download full resolution via product page](#)

Caption: General enzymatic reaction catalyzed by neuraminidase.

[Click to download full resolution via product page](#)

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

[Click to download full resolution via product page](#)

Caption: Workflow for a chemiluminescence-based neuraminidase inhibition assay.

Experimental Protocols

Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Method)

This protocol is adapted from widely used methods for determining the 50% inhibitory concentration (IC₅₀) of neuraminidase inhibitors.[7][14]

Materials:

- NA-Fluor™ Assay Kit components or equivalent:
 - MUNANA substrate
 - Assay Buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl₂)
 - Stop Solution (0.14 M NaOH in 83% ethanol)
- Neuraminidase source (e.g., virus isolate, purified enzyme)
- Neuraminidase inhibitor (e.g., Oseltamivir carboxylate, Zanamivir)
- Black, flat-bottom 96-well microtiter plates
- Fluorescence microplate reader

Procedure:

- Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitor in Assay Buffer. A typical range for oseltamivir or zanamivir might be 0 nM to 30,000 nM.[7] Dispense 50 µL of each inhibitor dilution into the wells of the 96-well plate.[7] Include "no inhibitor" controls (Assay Buffer only).
- Virus/Enzyme Preparation: Dilute the virus stock or neuraminidase enzyme in Assay Buffer to a concentration that provides a robust signal within the linear range of the instrument. The optimal dilution should be determined empirically beforehand.[14]
- Pre-incubation: Add 50 µL of the diluted neuraminidase to each well containing the inhibitor dilutions.[7] Also, add 50 µL to "no inhibitor" wells (max signal) and 50 µL of Assay Buffer to "no enzyme" blank wells (background).[7] Gently tap the plate to mix and incubate at room temperature for 45 minutes.[7]

- Substrate Addition: Prepare the MUNANA working solution (e.g., 300 μ M in Assay Buffer).[7] Add 50 μ L of the MUNANA solution to all wells.[7]
- Enzymatic Reaction: Gently tap the plate to mix. Incubate at 37°C for 60 minutes.[7] Cover the plate to prevent evaporation.
- Stopping the Reaction: Add 100 μ L of Stop Solution to each well to terminate the reaction.[7]
- Detection: Read the plate in a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[7]
- Data Analysis: Subtract the background fluorescence (no enzyme wells) from all other readings. Plot the percentage of neuraminidase inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression curve fit (e.g., four-parameter logistic) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce neuraminidase activity by 50%.

Protocol 2: Chemiluminescence-Based Neuraminidase Inhibition Assay (NA-XTD™ Method)

This protocol is based on the Thermo Fisher Scientific NA-XTD™ Assay Kit, which offers high sensitivity and an extended signal read-out.[21]

Materials:

- NA-XTD™ Influenza Neuraminidase Assay Kit:
 - NA-XTD™ Substrate
 - NA-XTD™ Assay Buffer
 - NA-XTD™ Accelerator
- Neuraminidase source (e.g., virus isolate)
- Neuraminidase inhibitor
- Solid white, 96-well microtiter plates

- Luminometer

Procedure:

- Inhibitor and Virus Preparation:
 - Prepare serial dilutions of the neuraminidase inhibitor in NA-XTD™ Assay Buffer.
 - Add 25 µL of each inhibitor dilution to the appropriate wells of the white 96-well plate.[21]
 - Add 25 µL of Assay Buffer to the "no inhibitor" and "no virus" control wells.[21]
- Enzyme Addition and Pre-incubation:
 - Dilute the virus sample in NA-XTD™ Assay Buffer. A 1:5 to 1:100 dilution may be appropriate depending on the virus titer.[21]
 - Add 25 µL of the diluted virus to the inhibitor-containing wells and the "no inhibitor" wells. [21]
 - Add 25 µL of Assay Buffer to the "no virus" control wells.[21]
 - Cover the plate and incubate for 20 minutes at 37°C.[21]
- Substrate Addition and Reaction:
 - Prepare the NA-XTD™ Substrate working solution by diluting it in NA-XTD™ Assay Buffer as per the kit instructions.[21]
 - Add 25 µL of the diluted substrate to each well.[21]
 - Cover the plate and incubate for 30 minutes at ambient temperature.[21]
- Signal Generation and Detection:
 - Add 60 µL of NA-XTD™ Accelerator to each well.[21]
 - Read the plate immediately in a luminometer, or at any point up to 2 hours after adding the accelerator.[18][21] A 1-second-per-well read time is typical.[21]

- Data Analysis: Calculate the IC₅₀ value as described in the fluorescence-based assay protocol, using the luminescence signal as the readout.

Conclusion

The choice of assay for measuring neuraminidase activity depends on the specific application, available instrumentation, and required sensitivity. For routine screening and susceptibility testing where cost is a consideration, fluorescence-based assays using the MUNANA substrate are robust and effective.[11][12] When maximal sensitivity is required, such as for clinical isolates with low viral loads or for detailed kinetic studies, the higher sensitivity of chemiluminescence-based assays like the NA-XTD™ provides a significant advantage.[10][13][17] The ELLA method offers a valuable alternative, particularly for serological studies aimed at quantifying functional antibody responses.[22] By selecting the appropriate methodology and carefully following standardized protocols, researchers can obtain reliable and reproducible data crucial for advancing antiviral drug discovery and influenza surveillance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuraminidase - Wikipedia [en.wikipedia.org]
- 6. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]
- 9. ulab360.com [ulab360.com]
- 10. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Influenza Programme [who.int]
- 12. Assays for Determining the Sialidase Activity of Influenza Viruses and Monitoring Influenza Virus Susceptibility to Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a sensitive chemiluminescent neuraminidase assay for the determination of influenza virus susceptibility to zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Invitrogen NA-Star Influenza Neuraminidase Inhibitor Resistance Detection Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 16. NA-Fluor™ Influenza Neuraminidase Assay Kit 960 assays | Contact Us | Invitrogen™ [thermofisher.com]
- 17. ulab360.com [ulab360.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Invitrogen™ NA-XTD™ Influenza Neuraminidase Assay Kit | Fisher Scientific [fishersci.ca]
- 20. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.cn [documents.thermofisher.cn]
- 22. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. izsvenezie.com [izsvenezie.com]
- To cite this document: BenchChem. [Techniques for Measuring Neuraminidase Activity: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15144707#techniques-for-measuring-neuraminidase-in-6-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com